molecular formula C14H11ClN2O3S2 B2880201 N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 866154-60-1

N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2880201
CAS No.: 866154-60-1
M. Wt: 354.82
InChI Key: JGEFVPMVNLYHAB-GHXNOFRVSA-N
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Description

This compound is a thiazolidinone derivative featuring a 5Z-configured 4-chlorophenylmethylene group, a 2-sulfanylidene (thioxo) moiety, and an N-acetylated acetamide side chain. The 4-chlorophenyl group enhances lipophilicity and may improve binding to hydrophobic enzyme pockets.

Properties

IUPAC Name

N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S2/c1-8(18)16(9(2)19)17-13(20)12(22-14(17)21)7-10-3-5-11(15)6-4-10/h3-7H,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEFVPMVNLYHAB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C(=O)C)N1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-90°C)

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets and pathways. The compound’s thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The chlorophenyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of 2-thioxo-4-thiazolidinone derivatives. Key analogs and their properties are summarized below:

Compound Name & ID (from ) Substituents (R1: Arylidene; R2: Acetamide) Yield (%) Melting Point (°C) Key Features
Compound 9 R1: 4-chlorophenyl; R2: 4-methoxyphenyl 90 186–187 High yield, electron-donating methoxy group
Compound 10 R1: 1H-indol-3-yl; R2: phenyl 83 206–207 Indole group enhances π-π stacking potential
Compound 13 R1: 5-nitro-2-furyl; R2: 4-chlorophenyl 58 159–160 Nitro-furyl group lowers yield and stability
Main Compound R1: 4-chlorophenyl; R2: acetyl N/A N/A Acetyl group reduces steric hindrance

Notes:

  • The 4-chlorophenylmethylene group (as in Compound 9 and the main compound) correlates with higher yields (e.g., 90% for Compound 9 vs. 58% for nitro-furyl derivatives) .
  • Electron-withdrawing groups (e.g., nitro in Compound 13) reduce thermal stability (lower melting points) compared to electron-donating groups (e.g., methoxy in Compound 9) .

Crystallographic and Computational Analysis

  • Crystallography : Tools like SHELX and ORTEP are used to resolve Z/E configurations and hydrogen-bonding networks. For example, (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () forms intermolecular hydrogen bonds via hydroxyl and thioxo groups .
  • Hydrogen Bonding : The main compound’s thioxo and acetyl groups likely participate in C=O···H–N and C=S···H–C interactions, influencing solubility and crystal packing .

Biological Activity

N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidinone ring and a chlorophenyl group. Its molecular formula is C14H11ClN2O3SC_{14}H_{11}ClN_{2}O_{3}S, with a molecular weight of 316.76 g/mol. The IUPAC name reflects its structural complexity, indicating multiple functional groups that contribute to its biological properties.

Biological Activities

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds in the thiazolidinone family exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymes.

2. Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing therapies for inflammatory diseases.

3. Anticancer Potential

The compound has shown promise in cancer research, particularly as an inhibitor of cancer cell proliferation. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis, leading to the induction of cancer cell death. In vitro studies have reported significant cytotoxicity against various cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes crucial for microbial survival and cancer progression.
  • Cell Cycle Disruption : It interferes with the normal cell cycle, preventing cancer cells from proliferating.
  • Cytokine Modulation : By modulating cytokine levels, it can reduce inflammation and promote healing.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various thiazolidinone derivatives, this compound demonstrated moderate to strong activity against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Activity

A recent study assessed the anti-inflammatory properties of thiazolidinone derivatives, including our compound. Results indicated that it effectively reduced edema in animal models when administered at therapeutic doses, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntimicrobialCell wall synthesis inhibition
Anti-inflammatoryCytokine modulation
AnticancerCell cycle disruption

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